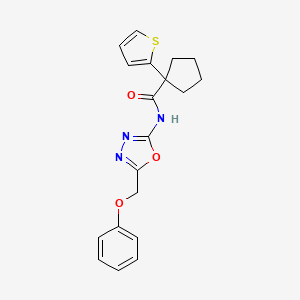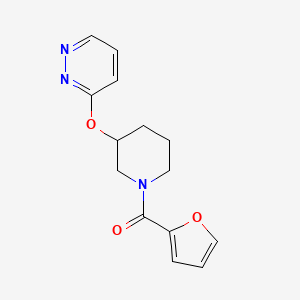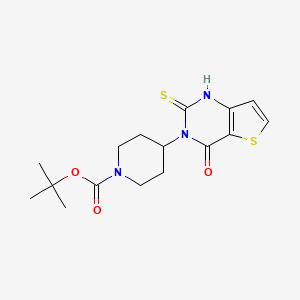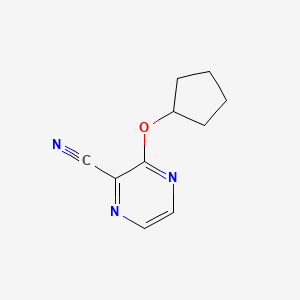
1-(3-Chloro-2-methylphenyl)piperazine
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)piperazine is a derivative of piperazine . It is also known as meta-Chlorophenylpiperazine (mCPP) and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H13ClN2 . The molecular weight is 196.677 .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Derivatives
- Research has explored the design and synthesis of various derivatives of piperazine compounds, including 1-(3-Chloro-2-methylphenyl)piperazine, for potential pharmacological applications. For instance, Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017).
Anticancer Potential
- Certain piperazine derivatives have shown potential in anticancer research. For example, Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, demonstrating their effectiveness against various cancer cell lines (Turov, 2020).
Synthesis and Characterization
- The synthesis and characterization of piperazine derivatives, including those with chloro and methyl substituents, have been a focus area. O'Malley & Vaughan (2016) reported the synthesis of a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines with various substituents for potential therapeutic applications (O'Malley & Vaughan, 2016).
Antimicrobial and Anticonvulsant Activities
- Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives and evaluated their potential anticonvulsant and antimicrobial activities. They found significant activity against certain bacteria and fungi (Aytemir et al., 2004).
Herbicidal Applications
- In agricultural chemistry, Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones with herbicidal activity, highlighting the compound's utility in weed control (Li et al., 2005).
Neurological Applications
- Piperazine derivatives are also explored for their central pharmacological activities. Brito et al. (2018) discussed piperazine derivatives' therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs, emphasizing the versatility of the piperazine moiety (Brito et al., 2018).
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often results in significant changes in biological activity .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFFTOMNHATMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)


![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)



![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)

![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)